Technical Monograph: 2-(3-Chloro-4-methylphenyl)benzonitrile
Technical Monograph: 2-(3-Chloro-4-methylphenyl)benzonitrile
This guide serves as an in-depth technical monograph on 2-(3-Chloro-4-methylphenyl)benzonitrile , a specialized biaryl intermediate. It is designed for researchers in medicinal chemistry and process development, focusing on its synthesis, physicochemical properties, and utility as a scaffold for halogenated biphenyl pharmacophores.
Advanced Scaffold for Biaryl Pharmacophores
Executive Summary
2-(3-Chloro-4-methylphenyl)benzonitrile (CAS: 442670-45-3) is a functionalized biaryl nitrile characterized by a specific 3'-chloro-4'-methyl substitution pattern. Unlike the ubiquitous 4'-methylbiphenyl-2-carbonitrile used in commercial sartan drugs (e.g., Losartan), this chlorinated analog offers unique steric and electronic properties. The chlorine atom at the 3'-position serves two critical roles in drug design: it blocks metabolic oxidation at the ortho-position relative to the methyl group and induces a specific torsional angle between the phenyl rings, potentially enhancing binding selectivity in GPCR targets.
This guide details the robust synthesis of this compound via Suzuki-Miyaura cross-coupling, its downstream reactivity (specifically tetrazole formation and benzylic bromination), and handling protocols for high-purity applications.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is a lipophilic solid. Its biaryl core is rigid, with the nitrile group providing a versatile handle for further functionalization.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-(3-Chloro-4-methylphenyl)benzonitrile |
| Alternative Names | 4'-Methyl-3'-chloro-2-cyanobiphenyl; 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile |
| CAS Number | 442670-45-3 |
| Molecular Formula | C₁₄H₁₀ClN |
| Molecular Weight | 227.69 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble: DCM, Ethyl Acetate, DMSO, TolueneInsoluble: Water |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Key Functional Groups | Aryl Nitrile (C≡N), Aryl Chloride (Ar-Cl), Benzylic Methyl (Ar-CH₃) |
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most reliable route to 2-(3-Chloro-4-methylphenyl)benzonitrile is the palladium-catalyzed cross-coupling of 2-bromobenzonitrile and 3-chloro-4-methylphenylboronic acid . This method is preferred over the aryl chloride route due to the faster oxidative addition of the aryl bromide.
Reaction Mechanism & Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:
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Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromobenzonitrile.
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Transmetallation: The boronic acid (activated by base) transfers the 3-chloro-4-methylphenyl group to the palladium center.
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Reductive Elimination: The biaryl bond forms, releasing the product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)
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3-Chloro-4-methylphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for stability and efficiency with sterically hindered substrates.
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a round-bottom flask with 2-bromobenzonitrile (10 mmol, 1.82 g), 3-chloro-4-methylphenylboronic acid (11 mmol, 1.87 g), and K₂CO₃ (25 mmol, 3.45 g).
-
Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl₂[1]·DCM (0.3 mmol, 245 mg) quickly under a stream of nitrogen.
-
Reaction: Heat the mixture to reflux (90-100°C) for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Rinse with Ethyl Acetate.[3]
-
Extraction: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Hexane mixtures to yield the target compound as off-white crystals.
Process Visualization (DOT Diagram)
Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl.
Reactivity & Applications
This compound is not an endpoint but a versatile intermediate. The presence of the nitrile and the benzylic methyl group allows for divergent synthesis, particularly in the creation of Angiotensin II Receptor Blocker (ARB) analogs.
Transformation 1: Benzylic Bromination
The methyl group at the 4'-position is susceptible to radical bromination. This is the key step to introduce alkylating handles.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic).
-
Conditions: Reflux in CCl₄ or Chlorobenzene.
-
Product: 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile (CAS: 887268-24-8).[4]
-
Application: Alkylation of heterocycles (imidazoles, benzimidazoles) to form the core of sartan-like drugs.
Transformation 2: Tetrazole Formation
The nitrile group is the precursor to the tetrazole ring, the bioisostere of a carboxylic acid found in most sartans.
-
Reagents: Sodium Azide (NaN₃), Triethylamine Hydrochloride or Tributyltin Azide.
-
Conditions: Heat in Toluene or DMF.
-
Significance: The 3'-chloro substituent on the biaryl ring can improve the metabolic stability of the resulting drug candidate by blocking oxidation.
Reactivity Flowchart (DOT Diagram)
Figure 2: Divergent synthetic pathways from the core biaryl scaffold.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for biaryl nitriles and halogenated aromatics .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Splendid Lab. (n.d.). "Product Catalog: 2-(3-Chloro-4-methylphenyl)benzonitrile (CAS 442670-45-3)."[5] Splendid Lab CRO. Link
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. (Foundational reference for biaryl nitrile synthesis in sartans). Link
-
BLD Pharm. (n.d.).[4] "Product: 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile." BLD Pharm Catalog. (Demonstrates the downstream brominated intermediate). Link
Sources
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. asianpubs.org [asianpubs.org]
- 4. 887268-24-8|4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
